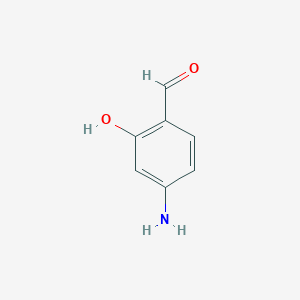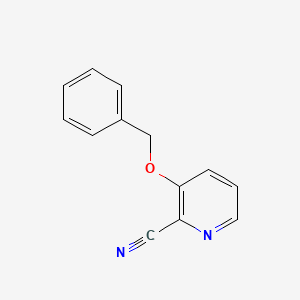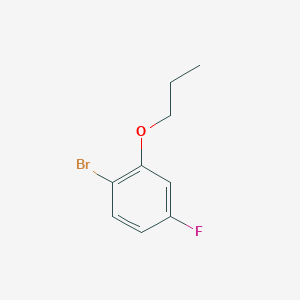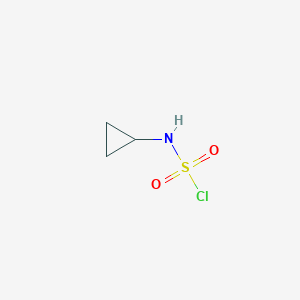
2-Amino-5-fluoro-3-iodobenzoic acid
Descripción general
Descripción
2-Amino-5-fluoro-3-iodobenzoic acid is a halogenated benzoic acid derivative, which is not directly discussed in the provided papers. However, related compounds such as 2-amino-5-bromobenzoic acid and 2-fluoro-6-iodobenzoic acid have been synthesized and characterized, indicating the interest in halogenated benzoic acids for various applications, including biological activity and material science .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simpler benzoic acid derivatives. For instance, 2-fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through protection of the carboxyl group, diazotization, iodosubstitution, and deprotection, achieving a high purity and yield . Similarly, methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid through nitrification, esterification, and hydronation, with an optimal synthesis route being identified . These methods suggest possible pathways for synthesizing this compound, although the specific steps would need to be adapted for the different positions of the halogen substituents.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids can be analyzed using various spectroscopic techniques and computational methods. For example, DFT calculations were used to investigate the equilibrium geometry of ligands in complexes with Sm(III) and Tb(III) . Similarly, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were presented using experimental techniques and DFT calculations, identifying the most stable conformer and providing complete assignments of fundamental vibrations . These studies demonstrate the utility of computational and experimental methods in understanding the molecular structure of halogenated benzoic acids.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids can be influenced by the presence of halogen substituents, as seen in the coordination chemistry of Sm(III) and Tb(III) complexes with anthranilic acid derivatives . The chlorine in 5-chloroanthranilic acid affected the coordination to the metal ions, indicating that halogen substituents can play a significant role in the chemical reactivity of these compounds. This suggests that this compound may also exhibit unique reactivity patterns due to its fluorine and iodine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be characterized by spectroscopic methods and thermal analysis. For example, the thermal stability and biological activity of Sm(III) and Tb(III) complexes with anthranilic acid derivatives were investigated . The vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provided insights into its physical properties, such as Raman intensities and UV spectra . These analyses are essential for understanding the behavior of these compounds under various conditions and for potential applications in different fields.
Aplicaciones Científicas De Investigación
Synthesis and Production
2-Amino-5-fluoro-3-iodobenzoic acid and its related compounds have been utilized in various synthesis processes. Zhao Haoyu, Zhang Qimeng, and J. Tao (2010) demonstrated the synthesis of 2-fluoro-6-iodobenzoic acid, a compound closely related to this compound, highlighting its potential in commercial-scale production due to low costs and mild reaction conditions (Zhao, Haoyu, Zhang, & Tao, 2010). Yin Jian-zhong (2010) optimized the synthesis method for Methyl 2-amino-5-fluorobenzoate, a related compound, which again indicates the interest in the efficient synthesis of fluorinated benzoic acid derivatives (Yin Jian-zhong, 2010).
Biological Applications
The fluorinated benzothiazoles, closely related to this compound, have shown potent cytotoxic effects in vitro in specific human breast and prostate cell lines. Hutchinson et al. (2001) reported that these compounds are potent in MCF-7 (ER+) and MDA 468 (ER-) breast cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001). Additionally, J. Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, demonstrating their inhibitory effect against liver cancer BEL-7402, which suggests a potential route for antitumor applications (J. Xiong et al., 2009).
Analytical Chemistry
Compounds similar to this compound have been used in analytical chemistry. K. Imai and Yoshihiko Watanabe (1981) developed a fluorimetric method for determining secondary amino acids using 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, which can be seen as an application in sensitive detection techniques (Imai & Watanabe, 1981).
Organic-Inorganic Colloids Modification
L. Bromberg, H. Zhang, and T. A. Hatton (2008) demonstrated a method for modifying polymers with hydroxyl or amino groups on their surfaces using o-iodoxybenzoyl (IBX) groups. This research indicates the potential of halogenated benzoic acids in modifying materials for specific applications (Bromberg, Zhang, & Hatton, 2008).
Thermodynamic Properties
R. Chirico et al. (2017) conducted a critical evaluation of thermodynamic properties for halobenzoic acids, which is essential for understanding the physical and chemical properties of these compounds in various applications (Chirico et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-5-fluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNZXVEAVELGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















